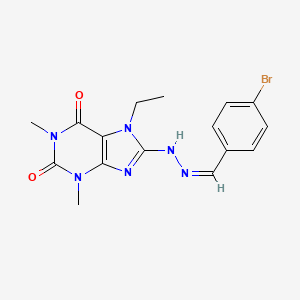
4-Bromobenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a complex organic compound with the molecular formula C16H17BrN6O2 and a molecular weight of 405.257 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by the presence of a bromobenzaldehyde moiety linked to a purine derivative through a hydrazone linkage.
Preparation Methods
The synthesis of 4-Bromobenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the reaction of 4-bromobenzaldehyde with a purine derivative under hydrazone formation conditions The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
4-Bromobenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromobenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological assays.
Medicine: Research into its potential therapeutic applications, such as anticancer or antiviral properties, is ongoing.
Mechanism of Action
The mechanism of action of 4-Bromobenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with various biomolecules, potentially inhibiting enzyme activity or altering cellular pathways. The bromobenzaldehyde moiety can participate in electrophilic aromatic substitution reactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar compounds to 4-Bromobenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone include:
- 4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
- 4-Bromobenzaldehyde (7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
These compounds share a similar core structure but differ in the substituents attached to the purine ring. The unique combination of the bromobenzaldehyde and purine moieties in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17BrN6O2 |
|---|---|
Molecular Weight |
405.25 g/mol |
IUPAC Name |
8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17BrN6O2/c1-4-23-12-13(21(2)16(25)22(3)14(12)24)19-15(23)20-18-9-10-5-7-11(17)8-6-10/h5-9H,4H2,1-3H3,(H,19,20)/b18-9- |
InChI Key |
WRJGTYQBFQVWME-NVMNQCDNSA-N |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C\C3=CC=C(C=C3)Br)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)Br)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















